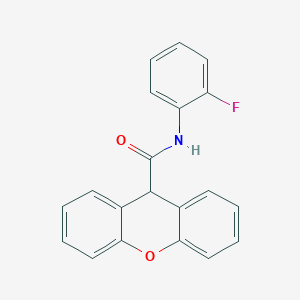

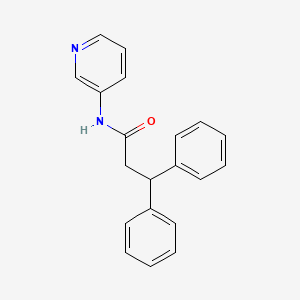

![molecular formula C14H12N2O4S B5546862 methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

methyl 4-{[(2-nitrophenyl)thio]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate is a chemical compound with potential applications in various fields due to its unique molecular structure and properties.

Synthesis Analysis

- The compound is synthesized through specific chemical reactions involving nitrophenyl and benzoate groups. These processes often involve condensation reactions and hydrogen bonding to form the final product.

Molecular Structure Analysis

- The molecule is characterized by its complex structural features, including nitro, amino, and benzoate groups. This structure imparts specific physical and chemical properties to the compound (Portilla et al., 2007).

科学的研究の応用

Optical Storage and Polymer Research

Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate and related compounds have been explored for their applications in the field of polymer science, specifically in optical storage technology. Research by Meng et al. (1996) focused on azo polymers for reversible optical storage, where the cooperative motion of polar side groups in amorphous polymers was investigated. This study synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with related compounds to create copolymers that are amorphous and exhibit significant photoinduced birefringence. This photoinduced birefringence indicates a high potential for optical storage applications, where information can be written, stored, and erased using light. The research suggested that the cooperative motion between BEM groups and azo groups is crucial for enhancing the optical storage capabilities of these polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Photopolymerization Studies

Further advancements in the application of methyl 4-{[(2-nitrophenyl)thio]amino}benzoate derivatives have been made in the realm of photopolymerization. Guillaneuf et al. (2010) presented an innovative approach toward nitroxide-mediated photopolymerization using a new alkoxyamine that bears a chromophore group directly linked to the aminoxyl function. This compound, through its decomposition under UV irradiation, generates alkyl and nitroxide radicals, indicating a significant shift in the photophysical or photochemical properties of the starting chromophore. The efficiency of this compound as a conventional photoinitiator opens new pathways for photopolymerization processes, which are critical in developing advanced materials with specific properties and applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Crystallography and Molecular Interactions

On the crystallography front, studies on isomeric reaction products of compounds similar to methyl 4-{[(2-nitrophenyl)thio]amino}benzoate have provided insights into hydrogen-bonded structures and their implications. Portilla et al. (2007) investigated two isomeric reaction products, highlighting the formation of hydrogen-bonded sheets and chains in different methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate molecules. These findings contribute to a deeper understanding of molecular interactions, which is essential for designing materials with specific properties, including those relevant to pharmaceuticals and advanced functional materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

将来の方向性

The future directions for research on “methyl 4-{[(2-nitrophenyl)thio]amino}benzoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications and a better understanding of the compound .

特性

IUPAC Name |

methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROHOKDBKPSZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)